molecular formula C19H17N3O B11176277 N,N-bis(cyanomethyl)-3,3-diphenylpropanamide

N,N-bis(cyanomethyl)-3,3-diphenylpropanamide

Cat. No.: B11176277
M. Wt: 303.4 g/mol
InChI Key: VDUOXYZTNWCDRC-UHFFFAOYSA-N
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Description

N,N-bis(cyanomethyl)-3,3-diphenylpropanamide is an organic compound that belongs to the class of nitriles. Nitriles are known for their versatility in organic synthesis and their presence in various biologically active molecules. This compound is characterized by the presence of two cyanomethyl groups attached to a diphenylpropanamide backbone, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(cyanomethyl)-3,3-diphenylpropanamide typically involves the reaction of 3,3-diphenylpropanamide with formaldehyde and a cyanide source such as trimethylsilyl cyanide (TMSCN) in the presence of a catalyst like copper chloride (CuCl) and copper triflate (Cu(OTf)2). This reaction is a multi-component coupling reaction that proceeds under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of catalysts and reaction parameters is crucial to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(cyanomethyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The cyanomethyl groups can participate in nucleophilic substitution reactions to form new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the cyanomethyl groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Amides and carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted amides and nitriles.

Scientific Research Applications

N,N-bis(cyanomethyl)-3,3-diphenylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)-3,3-diphenylpropanamide involves its interaction with various molecular targets. The nitrile groups can act as electrophiles, reacting with nucleophiles in biological systems. The compound may inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-bis(cyanomethyl)-3,3-diphenylpropanamide is unique due to its diphenylpropanamide backbone, which imparts specific chemical and physical properties

Properties

Molecular Formula

C19H17N3O

Molecular Weight

303.4 g/mol

IUPAC Name

N,N-bis(cyanomethyl)-3,3-diphenylpropanamide

InChI

InChI=1S/C19H17N3O/c20-11-13-22(14-12-21)19(23)15-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18H,13-15H2

InChI Key

VDUOXYZTNWCDRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)N(CC#N)CC#N)C2=CC=CC=C2

Origin of Product

United States

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